An In-Depth Technical Guide to N-tert-butylnaphthalene-1-carboxamide: Chemical Properties, Structure, and Synthesis
An In-Depth Technical Guide to N-tert-butylnaphthalene-1-carboxamide: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylnaphthalene-1-carboxamide is a synthetic organic compound featuring a bulky tert-butyl group attached to a naphthalene carboxamide scaffold. The naphthalene moiety is a common pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The incorporation of a carboxamide linkage provides a site for hydrogen bonding, while the sterically hindering tert-butyl group can influence the molecule's conformation, solubility, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-tert-butylnaphthalene-1-carboxamide, offering valuable insights for its potential application in drug discovery and materials science. While specific biological activity data for this exact compound is not extensively documented in publicly available literature, the exploration of its synthesis and properties provides a foundation for further investigation into its potential as a bioactive agent. Naphthalene carboxamides, as a class, have garnered significant interest for their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2][3]
Chemical Structure and Properties
N-tert-butylnaphthalene-1-carboxamide, with the CAS Registry Number 18809-63-7, possesses a well-defined molecular architecture that dictates its physicochemical characteristics.[1]
Molecular Structure
The molecule consists of a naphthalene ring system where a carboxamide group is attached at the 1-position. The nitrogen atom of the amide is substituted with a tert-butyl group.
Physicochemical Properties
While experimental data for N-tert-butylnaphthalene-1-carboxamide is limited, its properties can be predicted based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 18809-63-7 | [1] |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.30 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not reported. | |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred |
Synthesis of N-tert-butylnaphthalene-1-carboxamide
The synthesis of N-tert-butylnaphthalene-1-carboxamide is a straightforward process that can be achieved through the acylation of tert-butylamine with 1-naphthoyl chloride. This is a classic example of nucleophilic acyl substitution.
Synthesis Workflow
The overall synthetic strategy involves two main steps: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the amidation reaction.
Experimental Protocol
This protocol is a representative procedure based on standard methods for amide synthesis.
Step 1: Preparation of 1-Naphthoyl Chloride
-
Materials: 1-Naphthoic acid, thionyl chloride (or oxalyl chloride), and a suitable solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
To a solution of 1-naphthoic acid in the chosen solvent, add an excess of thionyl chloride or oxalyl chloride.
-
The reaction mixture is typically heated to reflux for a period of time to ensure complete conversion.
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After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 1-naphthoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Synthesis of N-tert-butylnaphthalene-1-carboxamide
-
Materials: 1-Naphthoyl chloride, tert-butylamine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve tert-butylamine and the base in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add a solution of 1-naphthoyl chloride in the same solvent to the cooled amine solution with stirring. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by a wash with a basic solution to remove any unreacted carboxylic acid, and finally with brine.
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The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure N-tert-butylnaphthalene-1-carboxamide.
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Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the N-H proton of the amide, and the methyl protons of the tert-butyl group. The aromatic region will likely display a complex multiplet pattern characteristic of a 1-substituted naphthalene. The N-H proton will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene-H | 7.4 - 8.2 | Multiplets |
| Amide N-H | 5.5 - 8.5 | Singlet (broad) |
| tert-Butyl -CH₃ | ~1.4 | Singlet |
Note: These are predicted values and may vary based on experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the carbons of the naphthalene ring, the carbonyl carbon of the amide, the quaternary carbon, and the methyl carbons of the tert-butyl group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Naphthalene-C | 120 - 135 |
| Carbonyl C=O | 165 - 175 |
| tert-Butyl C(CH₃)₃ | ~51 |
| tert-Butyl C(CH₃)₃ | ~29 |
Note: These are predicted values and may vary based on experimental conditions.[5]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands are:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (amide I band) | 1630 - 1680 | Strong |
| N-H Bend (amide II band) | 1510 - 1570 | Medium-Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. The molecular ion peak (M⁺) is expected at m/z 227. A prominent fragment would likely correspond to the loss of a tert-butyl group or isobutylene.
Potential Applications and Future Directions
While specific biological activities of N-tert-butylnaphthalene-1-carboxamide have not been extensively reported, the broader class of naphthalene carboxamides has shown promise in various therapeutic areas. Numerous derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8] The presence of the bulky tert-butyl group in N-tert-butylnaphthalene-1-carboxamide may confer unique properties, such as increased metabolic stability or altered receptor binding affinity, compared to other N-substituted naphthalene carboxamides.
Future research could focus on:
-
Biological Screening: Evaluating the antimicrobial and cytotoxic activity of N-tert-butylnaphthalene-1-carboxamide against a panel of bacterial, fungal, and cancer cell lines.
-
Structural Modification: Synthesizing analogs with modifications on the naphthalene ring or replacement of the tert-butyl group to explore structure-activity relationships.
-
Computational Studies: Employing molecular modeling techniques to predict potential biological targets and understand the binding interactions of this compound.
Conclusion
N-tert-butylnaphthalene-1-carboxamide is a readily synthesizable compound with a structure that combines the pharmacologically relevant naphthalene core with a sterically demanding tert-butyl group. This guide has provided a detailed overview of its chemical properties, structure, and a reliable synthetic protocol. While its specific biological profile remains to be fully elucidated, the information presented here serves as a valuable resource for researchers interested in exploring the potential of this and related naphthalene carboxamides in drug discovery and development. The straightforward synthesis and the potential for diverse biological activities make N-tert-butylnaphthalene-1-carboxamide an attractive scaffold for further investigation.
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